Mezigdomide
Overview
Description
Mezigdomide, also known as BMS-986348, is a novel cereblon E3 ligase modulator developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating relapsed and refractory multiple myeloma. This compound induces potent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells .
Mechanism of Action
Target of Action
Mezigdomide, also known as CC-92480, is a novel oral cereblon E3 ligase modulator . The primary targets of this compound are the transcription factors Ikaros and Aiolos . These transcription factors play key roles in hematopoietic cell development and differentiation .
Mode of Action
This compound interacts with its targets, Ikaros and Aiolos, by inducing their rapid, potent, and deep degradation . This degradation is achieved through this compound’s unique cereblon-binding interactions, which induce an allosteric rearrangement of the cereblon-binding site to an active conformation in 100% of cereblon molecules . This promotes maximal substrate-binding capacity, leading to the degradation of Ikaros and Aiolos .
Biochemical Pathways
The degradation of Ikaros and Aiolos by this compound affects several biochemical pathways. It leads to enhanced cytotoxic effects in myeloma cells, including those resistant to lenalidomide and pomalidomide and those with cereblon down-regulation . In parallel, this compound induces degradation of Ikaros and Aiolos in peripheral blood mononuclear cells, leading to the activation of T cells . This dual mechanism of cell-autonomous tumor inhibition and immune activation has been invoked to explain the clinical observations .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation in clinical trials . It is known that this compound is an oral medication , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its bioavailability and therapeutic efficacy.
Result of Action
The direct tumoricidal effect of this compound is mediated by the degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . This results in both cell-autonomous viability loss and sensitization to immune-mediated killing . In addition, this compound has demonstrated marked synergistic effects when used in combination with dexamethasone and other myeloma therapies in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as dexamethasone, can enhance the efficacy of this compound . Additionally, the patient’s immune status can impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Mezigdomide has been shown to interact with key transcription factors in hematopoietic cell development and differentiation, namely IKAROS and Aiolos . The compound potently degrades these proteins, conferring broader activity in preclinical models compared with similar compounds like lenalidomide and iberdomide .
Cellular Effects
In vitro studies have shown that this compound has increased preclinical activity as a single-agent in KMT2A-r and NPM1c AML cell lines, including sensitivity in cell lines resistant to lenalidomide and iberdomide . This suggests that this compound influences cell function by modulating the activity of IKAROS and Aiolos, which are crucial for cell development and differentiation .
Molecular Mechanism
The superior activity of this compound compared with lenalidomide or iberdomide is due to its increased depth, rate, and duration of IKAROS protein degradation . This suggests that this compound binds to these proteins and promotes their degradation, thereby influencing gene expression and cellular processes .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the search results. Given its role in degrading IKAROS and Aiolos, it is likely that the compound interacts with the pathways these proteins are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mezigdomide is synthesized through a multi-step process involving the formation of a piperidinyl-isoindolinone core, followed by the introduction of a piperazinyl-benzonitrile moiety. The synthetic route typically involves:
- Formation of the piperidinyl-isoindolinone core through cyclization reactions.
- Introduction of the piperazinyl-benzonitrile moiety via nucleophilic substitution reactions.
- Final purification steps to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Mezigdomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound and its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mezigdomide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the cereblon E3 ligase complex and its role in protein degradation.
Biology: Investigated for its effects on immune cell modulation and transcription factor degradation.
Medicine: Primarily researched for its potential in treating multiple myeloma and other hematological malignancies.
Industry: Potential applications in the development of new therapeutic agents targeting protein degradation pathways
Comparison with Similar Compounds
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma.
Pomalidomide: A cereblon E3 ligase modulator with similar applications but less potent than mezigdomide.
Iberdomide: A newer cereblon E3 ligase modulator with intermediate potency between lenalidomide and this compound.
This compound’s unique properties make it a promising candidate for further research and development in the field of cancer therapy.
Properties
IUPAC Name |
4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINZZFBHWSAGL-NDEPHWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2259648-80-9 | |
Record name | Mezigdomide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEZIGDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.